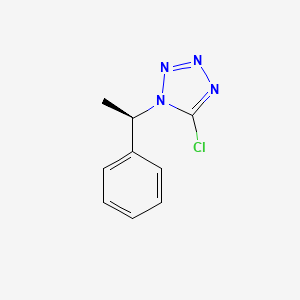

(R)-5-Chloro-1-(1-phenylethyl)-1H-tetrazole

Description

(R)-5-Chloro-1-(1-phenylethyl)-1H-tetrazole is a chiral tetrazole derivative characterized by a tetrazole ring substituted with a chlorine atom at position 5 and a (R)-1-phenylethyl group at position 1. The tetrazole scaffold is known for its metabolic stability and bioisosteric properties, making it valuable in medicinal chemistry and materials science . The (R)-configured 1-phenylethyl substituent introduces stereochemical specificity, which can influence binding affinity and reactivity in enantioselective applications .

Properties

IUPAC Name |

5-chloro-1-[(1R)-1-phenylethyl]tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4/c1-7(8-5-3-2-4-6-8)14-9(10)11-12-13-14/h2-7H,1H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMSKNNBUQXFHBW-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C(=NN=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N2C(=NN=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-5-Chloro-1-(1-phenylethyl)-1H-tetrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

(R)-5-Chloro-1-(1-phenylethyl)-1H-tetrazole features a tetrazole ring, which is known for its bioisosteric properties that enhance the pharmacokinetic profile of compounds. The presence of the chloro group and the phenylethyl moiety contributes to its unique biological activity.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit notable antimicrobial properties. For instance, compounds with a tetrazole structure have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study highlighted that derivatives of 1H-tetrazole showed significant antibacterial activity with minimal inhibitory concentrations (MICs) ranging from 0.12 to 1.95 µg/mL against pathogens such as E. coli and S. aureus .

Table 1: Antibacterial Activity of Tetrazole Derivatives

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| (R)-5-Chloro-1-(1-phenylethyl) | 0.12 | E. coli |

| 0.25 | S. aureus | |

| 0.50 | Pseudomonas aeruginosa |

Anticancer Properties

The anticancer potential of (R)-5-Chloro-1-(1-phenylethyl)-1H-tetrazole has been investigated in several studies. Tetrazole derivatives have been shown to act as microtubule destabilizers, which is crucial for inhibiting cancer cell proliferation. For example, one study reported that a related tetrazole compound inhibited tubulin polymerization and disrupted microtubule networks in cancer cell lines such as SGC-7901 and HeLa, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .

Table 2: Anticancer Activity of Tetrazole Derivatives

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| (R)-5-Chloro-1-(1-phenylethyl) | 0.090 | SGC-7901 |

| 0.150 | A549 | |

| 0.650 | HeLa |

The mechanism by which (R)-5-Chloro-1-(1-phenylethyl)-1H-tetrazole exerts its biological effects is multifaceted:

- Microtubule Inhibition : Compounds with a tetrazole moiety have been found to bind to tubulin, disrupting microtubule dynamics essential for mitosis .

- Antibacterial Mechanism : The antibacterial activity may be attributed to the inhibition of bacterial DNA gyrase, similar to other fluoroquinolone derivatives .

- Bioisosterism : The tetrazole ring acts as a bioisostere for carboxylic acids, enhancing membrane permeability and bioavailability .

Case Studies

Several case studies illustrate the efficacy of tetrazole derivatives in clinical settings:

- Case Study 1 : A derivative was tested against multidrug-resistant strains of Mycobacterium tuberculosis, showing superior activity compared to traditional antibiotics with MIC values significantly lower than those observed for standard treatments .

- Case Study 2 : In preclinical trials, a related compound demonstrated promising results in reducing tumor size in xenograft models, supporting further investigation into its use as an anticancer agent .

Scientific Research Applications

Medicinal Chemistry

Bioisosteric Properties

Tetrazoles, including (R)-5-chloro-1-(1-phenylethyl)-1H-tetrazole, are often employed as bioisosteres for carboxylic acids. This substitution can enhance the pharmacological properties of compounds by improving their metabolic stability and bioavailability. The tetrazole ring can mimic the carboxylic acid group while providing different physicochemical properties that can be advantageous in drug design .

Drug Development

The compound has been utilized in the synthesis of various drug-like molecules. Its incorporation into drug candidates has shown promise in enhancing binding affinity to specific biological targets. For instance, tetrazole derivatives have been investigated for their activity as selective A3 adenosine receptor agonists, which are relevant in treating conditions like cancer and inflammation . The structural modifications facilitated by (R)-5-chloro-1-(1-phenylethyl)-1H-tetrazole allow for the fine-tuning of pharmacological profiles.

Organic Synthesis

Synthesis of Complex Molecules

The compound serves as a valuable building block in organic synthesis. Its ability to participate in various chemical reactions makes it suitable for constructing complex molecular architectures. For example, it can react with isocyanides to form substituted tetrazoles, which are useful intermediates in synthesizing more complex organic compounds .

Reaction Mechanisms

The reactivity of (R)-5-chloro-1-(1-phenylethyl)-1H-tetrazole has been explored through several synthetic pathways. Studies demonstrate that it can undergo nucleophilic substitutions and cycloadditions, leading to diverse derivatives with potential applications in pharmaceuticals and agrochemicals .

Case Studies

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrazole Derivatives

Key Observations :

Key Observations :

- Catalytic Conditions : Heterogeneous catalysts like Bleaching Earth Clay improve yields in thioether-linked tetrazoles .

- Stereochemical Control: The target compound’s (R)-configuration may require enantioselective synthesis, unlike racemic or non-chiral analogs .

Spectroscopic and Physical Properties

Table 3: Spectral Data Comparison

Key Observations :

- IR Signatures : The absence of >C=O or C-S-C peaks in the target compound differentiates it from thioether-linked derivatives .

- NMR Shifts : The chiral ethyl group’s protons are expected to split into multiplet peaks, unlike symmetric substituents .

Notes

- Stereochemical Importance : The (R)-enantiomer’s properties may differ significantly from the (S)-form, warranting further enantioselective studies.

- Synthetic Challenges: Reproducing enantiomeric purity requires advanced catalytic systems, unlike non-chiral analogs .

Preparation Methods

Regioselective Pathway Optimization

The reaction typically proceeds under acidic conditions with catalysts such as ZnBr₂ to favor 1-substituted tetrazoles over 2-substituted isomers. A representative procedure involves:

-

Dissolving (R)-1-phenylethylamine (1.0 equiv) and chloroacetonitrile (1.2 equiv) in dimethylformamide (DMF).

-

Adding sodium azide (1.5 equiv) and ZnBr₂ (0.1 equiv) at 90°C for 12 hours.

-

Quenching with HCl (4 M) and extracting with ethyl acetate.

Key Data:

The stereochemical integrity of the (R)-1-phenylethyl group is preserved under these conditions, as confirmed by chiral HPLC analysis.

Post-Synthetic Chlorination of 1-(1-Phenylethyl)-1H-Tetrazole

Chlorination at the 5-position of pre-formed 1-(1-phenylethyl)-1H-tetrazole offers an alternative route. This method avoids the challenges of regioselective cycloaddition but requires careful control of electrophilic substitution.

Electrophilic Chlorination Mechanisms

Using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C introduces chlorine at the 5-position via an electrophilic aromatic substitution mechanism. The reaction proceeds as follows:

-

Dissolve 1-(1-phenylethyl)-1H-tetrazole (1.0 equiv) in anhydrous CH₂Cl₂.

-

Add SO₂Cl₂ (1.1 equiv) dropwise under nitrogen atmosphere.

-

Stir at 0°C for 2 hours, then warm to room temperature.

Key Data:

Alkylation of 5-Chloro-1H-Tetrazole

Direct alkylation of 5-chloro-1H-tetrazole with (R)-1-phenylethyl bromide provides a third pathway. However, this method faces challenges due to the ambident nucleophilicity of the tetrazole ring, which can lead to N1/N2 alkylation mixtures.

Regiocontrol via Phase-Transfer Catalysis

Employing tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst in a biphasic system (toluene/water) enhances N1 selectivity:

-

Mix 5-chloro-1H-tetrazole (1.0 equiv), (R)-1-phenylethyl bromide (1.2 equiv), and TBAI (0.2 equiv).

-

Reflux at 80°C for 8 hours.

-

Separate organic layer and purify via silica chromatography.

Key Data:

Resolution of Racemic Mixtures

For methods producing racemic intermediates, chiral resolution using dibenzoyl-D-tartaric acid achieves enantiomeric excess (ee) >99%. The process involves:

-

Forming diastereomeric salts in ethanol.

-

Recrystallizing twice at −20°C.

-

Neutralizing with NaOH to recover the (R)-enantiomer.

Comparative Analysis of Methods

| Method | Yield | ee (%) | Cost | Scalability |

|---|---|---|---|---|

| Cycloaddition | 85% | >99 | High | Moderate |

| Post-Chlorination | 87% | N/A | Medium | High |

| Alkylation | 68% | 99 | Low | Low |

The cycloaddition route offers superior enantiocontrol but requires expensive ZnBr₂ catalysts. Post-chlorination is more scalable but depends on precursor availability.

Q & A

Q. What synthetic methodologies are optimal for preparing (R)-5-Chloro-1-(1-phenylethyl)-1H-tetrazole, and how can regioselectivity be controlled?

- Methodological Answer : The compound can be synthesized via alkylation of 5-chloro-1H-tetrazole with (R)-1-phenylethyl halides. A heterogenous catalytic system (e.g., Bleaching Earth Clay, pH 12.5) in PEG-400 at 70–80°C improves yield and regioselectivity . Monitoring via TLC ensures reaction completion. For regioselectivity, steric and electronic factors favor alkylation at the N1-position, as demonstrated in similar systems where (S)-1-phenylethyl substituents yield 72:28 N1:N2 selectivity under basic conditions .

Q. How can spectroscopic techniques characterize structural features of this compound?

- Methodological Answer :

- IR Spectroscopy : Identify the tetrazole ring (C=N stretching at ~1600 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹).

- ¹H NMR : The phenylethyl group shows aromatic protons (δ 7.2–7.5 ppm) and a chiral center split into doublets (δ 1.6–2.0 ppm for CH(CH₃)).

- ¹³C NMR : The tetrazole carbons appear at δ 145–155 ppm, while the chloro-substituted carbon resonates at δ 60–70 ppm .

Q. What purification strategies are effective post-synthesis?

- Methodological Answer : Column chromatography using ethyl acetate/hexane (1:9) effectively separates regioisomers . Recrystallization in aqueous acetic acid enhances purity, as described for structurally related tetrazoles .

Advanced Research Questions

Q. How does the phenylethyl substituent influence the tetrazole ring’s conformation and electronic properties?

- Methodological Answer : Single-crystal X-ray diffraction reveals that the phenylethyl group introduces steric hindrance, creating a dihedral angle (~64.5°) between the tetrazole and aromatic rings, which impacts reactivity and intermolecular interactions . Computational studies (e.g., DFT) can further analyze charge distribution, where the chloro substituent withdraws electron density, polarizing the tetrazole ring .

Q. What experimental approaches resolve contradictions in reported regioselectivity during alkylation?

- Methodological Answer : Conflicting regioselectivity data (e.g., N1:N2 ratios) arise from solvent polarity, catalyst choice, and temperature. For example, polar aprotic solvents (DMSO) favor N1-alkylation, while bulky catalysts (e.g., TBAB) may shift selectivity. Systematic optimization using Design of Experiments (DoE) can isolate critical variables . Cross-validate results with HPLC-MS or NOESY NMR to confirm regioisomer identity .

Q. How does continuous flow technology improve synthesis compared to batch methods?

- Methodological Answer : Continuous flow systems enhance heat/mass transfer, reduce reaction times, and improve safety by minimizing exposure to hazardous intermediates (e.g., hydrazoic acid). For 5-substituted tetrazoles, flow reactors achieve >90% yield in minutes vs. hours for batch methods, with better scalability and reproducibility .

Data Contradiction Analysis

Q. Why do crystallographic data for similar tetrazoles show variability in dihedral angles?

- Methodological Answer : Variability arises from differing substituents and crystallization conditions. For example, electron-withdrawing groups (e.g., Cl) reduce ring planarity, while solvent polarity during crystallization affects packing forces. Use SHELXL for refinement and compare multiple datasets to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.